molecular formula C17H21N3O2 B2822375 N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034473-60-2

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No. B2822375
M. Wt: 299.374
InChI Key: VVKMRASFVMTVGZ-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide, commonly known as PAC-1, is a small molecule that has been extensively studied for its potential as an anticancer agent. It was first identified as a promising compound in a high-throughput screen for small molecules that induce apoptosis in cancer cells. Since then, it has been the subject of numerous studies investigating its mechanism of action and potential applications in cancer therapy.

Scientific Research Applications

Synthesis and Characterization

Research in the field of organic chemistry has led to the development of innovative methodologies for the synthesis of complex molecules, including those related to pyrrolidine and acetamide derivatives. For instance, Galeazzi, Mobbili, and Orena (1996) explored the oxidative cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) to produce diastereomerically pure pyrrolidin-2-ones, highlighting a convenient approach for synthesizing biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms (Galeazzi, Mobbili, & Orena, 1996). This methodology opens pathways for the synthesis of compounds structurally related to N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide, emphasizing the significance of stereochemistry in medicinal chemistry.

Biological Activity

Compounds with the pyrrolidine or acetamide moiety are often investigated for their potential biological activities. Although direct studies on "N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide" were not found, research on related structures provides insights into the diverse biological activities these compounds may exhibit. For example, studies on N-substituted acetamides and their derivatives highlight their potential as corrosion inhibitors, opioid agonists, and antimicrobial agents, demonstrating the broad applicability of these compounds in pharmaceutical and material sciences. Yıldırım and Cetin (2008) discussed the synthesis and evaluation of long alkyl side chain acetamide derivatives as corrosion inhibitors, providing a foundation for the development of novel protective agents (Yıldırım & Cetin, 2008).

Antioxidant and Antimicrobial Properties

Recent studies have also focused on the antioxidant and antimicrobial properties of compounds with pyrrolidine and acetamide moieties. Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives and evaluated their antioxidant activity, demonstrating significant biological activity (Chkirate et al., 2019). Such research indicates the potential of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(1H-pyrrol-1-yl)acetamide derivatives in developing new antioxidants and antimicrobials.

properties

IUPAC Name

N-(4-pyridin-2-yloxycyclohexyl)-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-16(13-20-11-3-4-12-20)19-14-6-8-15(9-7-14)22-17-5-1-2-10-18-17/h1-5,10-12,14-15H,6-9,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKMRASFVMTVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CN2C=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.